molecular formula C9H12BrN B2626660 2-(3-Bromo-2-methylphenyl)ethan-1-amine CAS No. 1388074-41-6

2-(3-Bromo-2-methylphenyl)ethan-1-amine

Cat. No.: B2626660
CAS No.: 1388074-41-6
M. Wt: 214.106
InChI Key: SDIFZRQYCSLOHO-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)ethan-1-amine typically involves the bromination of 2-methylphenethylamine. The process can be summarized as follows:

    Starting Material: 2-Methylphenethylamine

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 2-(3-Azido-2-methylphenyl)ethan-1-amine, while oxidation with potassium permanganate produces 2-(3-Bromo-2-methylphenyl)ethan-1-nitrile.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-2-methylphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.

    2-(3-Fluoro-2-methylphenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.

    2-(3-Iodo-2-methylphenyl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(3-Bromo-2-methylphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-bromo-2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIFZRQYCSLOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388074-41-6
Record name 2-(3-bromo-2-methylphenyl)ethan-1-amine
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